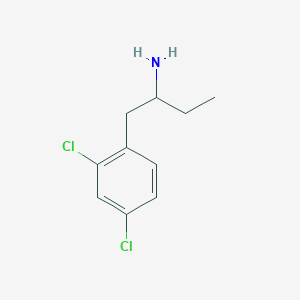
1-(2,4-Dichlorophenyl)butan-2-amine
Vue d'ensemble
Description
1-(2,4-Dichlorophenyl)butan-2-amine is a chemical compound with the molecular formula C10H13Cl2N . It has a molecular weight of 218.13 . The compound is a pale-yellow to yellow-brown liquid .
Synthesis Analysis
The synthesis of 1-(2,4-Dichlorophenyl)butan-2-amine can be achieved through various methods. One such method involves the addition of 4-fluoro-phenyl boroxine to 4-chloro-1-(2,4-dichloro phenyl)butan-1-one using the Rh/(R, R, R, R)-WingPhos L 21 . This method has excellent functional group compatibility .Molecular Structure Analysis
The InChI code for 1-(2,4-Dichlorophenyl)butan-2-amine is 1S/C10H13Cl2N/c1-2-9(13)5-7-3-4-8(11)6-10(7)12/h3-4,6,9H,2,5,13H2,1H3 . The InChI key is MXSWGTIGKBARQA-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
1-(2,4-Dichlorophenyl)butan-2-amine is a pale-yellow to yellow-brown liquid . It has a molecular weight of 218.13 and a molecular formula of C10H13Cl2N .Applications De Recherche Scientifique
Environmental Impact and Analytical Methods
The assessment of organochlorine compounds, including chlorophenols, highlights their moderate to considerable toxic effects on mammalian and aquatic life, with their persistence in the environment being variable depending on the presence of adapted microflora capable of biodegrading these compounds. Chlorophenols have been identified for their strong organoleptic effects, suggesting their significant impact on water quality and aquatic ecosystems (K. Krijgsheld & A. D. Gen, 1986).
Research on 2,4-D herbicide, a chlorophenoxy compound, emphasizes its widespread use in agriculture and the resulting environmental exposure. Studies have advanced rapidly in toxicology and mutagenicity, indicating a need for future research focused on molecular biology and the assessment of exposure in human or other vertebrate bioindicators (Natana Raquel Zuanazzi, N. C. Ghisi, & E. C. Oliveira, 2020).
Biomedical Applications
The development of adhesive materials inspired by mussel adhesive proteins, particularly focusing on catechol-conjugated chitosan, shows promise for biomedical applications. The conjugation of catechol onto chitosan enhances its solubility and mimics the wet-resistant adhesion of mussels, indicating potential uses in wound healing, tissue sealants, and hemostatic materials (J. Ryu, Seonki Hong, & Haeshin Lee, 2015).
Chitosan, due to its unique properties including the presence of primary amino groups, has been explored for the removal of particulate and dissolved contaminants, highlighting its application in environmental remediation and potentially in medical devices for adsorbing harmful substances from biological systems (E. Guibal, Maurice Van Vooren, B. Dempsey, & J. Roussy, 2006).
Propriétés
IUPAC Name |
1-(2,4-dichlorophenyl)butan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl2N/c1-2-9(13)5-7-3-4-8(11)6-10(7)12/h3-4,6,9H,2,5,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXSWGTIGKBARQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=C(C=C(C=C1)Cl)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dichlorophenyl)butan-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



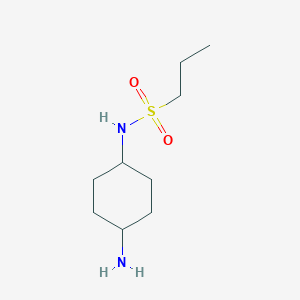




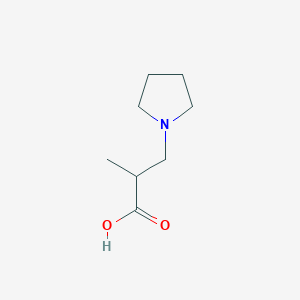
![3-[(2-Ethoxyethoxy)methyl]-2-methylaniline](/img/structure/B1461268.png)

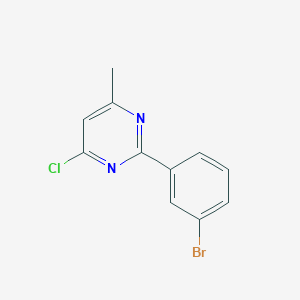
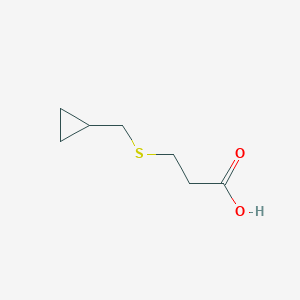

![2-(Morpholin-4-yl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1461275.png)
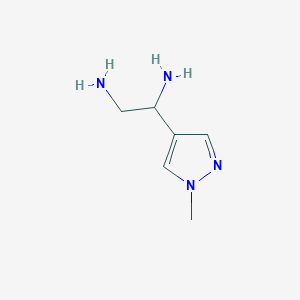
![1-[(4-cyanophenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1461279.png)